Cas no 62983-70-4 (DI-beta-D-Xylopyranosylamine)

DI-beta-D-Xylopyranosylamine is a specialized carbohydrate derivative consisting of two β-D-xylopyranose units linked to an amine group. This compound is of interest in glycochemistry and biochemical research due to its potential as a building block for synthesizing glycosylated molecules, such as glycoconjugates or glycomimetics. Its well-defined structure and reactivity make it suitable for studying carbohydrate-protein interactions, enzymatic processes, and glycosylation mechanisms. The presence of the amine group offers versatility for further functionalization, enabling applications in probe design or drug development. High-purity DI-beta-D-Xylopyranosylamine ensures reproducibility in experimental workflows, making it a valuable tool for advancing glycobiology and medicinal chemistry research.
DI-beta-D-Xylopyranosylamine structure
DI-beta-D-Xylopyranosylamine structure
Product Name:DI-beta-D-Xylopyranosylamine
CAS No:62983-70-4
MF:C10H19NO8
MW:281.2598
CID:958449
PubChem ID:24893783
Update Time:2025-05-20

DI-beta-D-Xylopyranosylamine Chemical and Physical Properties

Names and Identifiers

    • di-beta-d-xylopyranosylamine
    • Di(β-D-xylopyranosyl)amine
    • (2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol
    • DI-B-D-XYLOPYRANOSYLAMINE
    • 43937_FLUKA
    • di-β-D-xylopyranosylamine
    • di-ξ-D-xylopyranosyl-amine
    • SureCN514529
    • N-beta-D-Xylopyranosyl-beta-D-xylopyranosylamine
    • (2R,2'R,3R,3'R,4S,4'S,5R,5'R)-2,2'-Azanediylbis(tetrahydro-2H-pyran-3,4,5-triol)
    • Di(beta-D-xylopyranosyl)amine
    • (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name)
    • DI-beta-D-Xylopyranosylamine
    • Inchi: 1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1
    • InChI Key: WDQLRJPDYLYTMJ-IJNKSVJISA-N
    • SMILES: O1C([H])([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])N([H])[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])(C([H])([H])O1)O[H])O[H])O[H])O[H])O[H])O[H]

Computed Properties

  • Exact Mass: 281.11100
  • Monoisotopic Mass: 281.11106656 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 281.26
  • XLogP3: -4.3
  • Topological Polar Surface Area: 152

Experimental Properties

  • Density: 1.68±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 154-155 ºC
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • PSA: 151.87000
  • LogP: -4.15510

DI-beta-D-Xylopyranosylamine Security Information

  • WGK Germany:3
  • FLUKA BRAND F CODES:3-10

DI-beta-D-Xylopyranosylamine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

DI-beta-D-Xylopyranosylamine Pricemore >>

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Additional information on DI-beta-D-Xylopyranosylamine

Chemical Profile of CAS No 62983-70-4 and DI-beta-D-Xylopyranosylamine

The compound identified by CAS No 62983-70-4 is a specialized glycosylamine derivative, commonly referred to as DI-beta-D-Xylopyranosylamine. This compound has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique structural properties and potential biological activities. The molecular structure of this compound consists of a xylose moiety linked to an amine group in a beta-anomeric configuration, making it a valuable intermediate in the synthesis of various glycosidic compounds and peptidomimetics.

DI-beta-D-Xylopyranosylamine belongs to the class of glycosaminides, which are known for their role in carbohydrate chemistry and their applications in drug development. The beta-anomeric form of xylose provides a stable yet reactive scaffold that can be further functionalized for diverse pharmacological purposes. Recent advancements in glycosylation techniques have highlighted the importance of such derivatives in the design of novel therapeutic agents.

In recent years, researchers have been exploring the potential of DI-beta-D-Xylopyranosylamine as a building block for synthesizing complex carbohydrates and glycoproteins. These molecules are integral to numerous biological processes, including cell signaling, immune responses, and enzyme inhibition. The ability to precisely modify the glycosidic linkage has opened new avenues for developing targeted therapies against diseases such as cancer, inflammation, and infectious disorders.

The synthesis of DI-beta-D-Xylopyranosylamine typically involves multi-step organic transformations, starting from commercially available xylose derivatives. The key step in this process is the formation of the beta-glycosidic bond between xylose and the amine group. This reaction is often catalyzed by enzymes or transition metal complexes, which ensure high selectivity and yield. The use of chiral auxiliaries or asymmetric catalysis has further improved the enantioselectivity of these reactions, making it possible to produce enantiomerically pure forms of the compound.

One of the most promising applications of DI-beta-D-Xylopyranosylamine is in the field of peptidomimetics, where it serves as a scaffold for designing molecules that mimic the structure and function of natural peptides. Peptidomimetics have shown great potential in drug development due to their ability to bind to biological targets with high affinity and selectivity. By incorporating DI-beta-D-Xylopyranosylamine into peptidomimetic structures, researchers can enhance their stability, bioavailability, and pharmacokinetic properties.

Recent studies have also demonstrated the role of DI-beta-D-Xylopyranosylamine in modulating carbohydrate-protein interactions. These interactions are crucial for various biological processes, including cell adhesion, pathogen recognition, and immune responses. By designing molecules that specifically target these interactions, researchers can develop novel therapeutic strategies against infectious diseases and inflammatory conditions.

The chemical properties of CAS No 62983-70-4, particularly its reactivity and stability under different conditions, make it a versatile intermediate in organic synthesis. Its ability to undergo selective modifications allows chemists to tailor its structure for specific applications. For instance, it can be converted into various derivatives such as aglycones, glycosides, or amino sugars through controlled reactions.

In conclusion, DI-beta-D-Xylopyranosylamine (CAS No 62983-70-4) is a highly valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an ideal candidate for synthesizing complex carbohydrates, glycoproteins, and peptidomimetics. As research in glycoscience continues to advance, the applications of this compound are expected to expand further, contributing to the development of innovative therapeutic agents.

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